molecular formula C10H12N2S2 B2757076 2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine CAS No. 885526-68-1

2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine

Cat. No.: B2757076
CAS No.: 885526-68-1
M. Wt: 224.34
InChI Key: JNFOQNCFXSGQAK-UHFFFAOYSA-N
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Description

2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine is a heterocyclic compound that contains both thiazole and thiophene rings Thiazole and thiophene are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with thiophene-2-carboxylic acid under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-thiazole-4-carbaldehyde
  • Thiophene-2-carboxylic acid
  • 2-Amino-1,3-thiazole

Uniqueness

2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine is unique due to its combined thiazole and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2/c1-7-12-9(6-13-7)10-3-2-8(14-10)4-5-11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFOQNCFXSGQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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